5-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide
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Overview
Description
“5-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide” is a complex chemical compound with diverse applications. It contains a 1,2,3,4-tetrahydroisoquinoline structural motif, which is an important component of various natural products and therapeutic lead compounds .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has garnered significant attention in recent years . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Nowadays, multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, connectivity of atoms, and molecular mass.Chemical Reactions Analysis
The chemical reactions of “this compound” can be studied through various approaches. For instance, the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines can be achieved via multicomponent reactions involving tunable iminium ions as intermediates .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed by studying properties such as the compound’s melting point, boiling point, solubility in different solvents, and its acidity or basicity (pKa).Scientific Research Applications
Structural and Synthesis Insights
Research on sulfonamide derivatives, including compounds structurally related to 5-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide, has provided significant insights into their synthesis and potential applications. For instance, the study of various sulfonamide compounds has highlighted the importance of the sulfonyl group in achieving desired molecular conformations and reactivities. The sulfonyl group's placement affects steric interactions and hydrogen bonding patterns, which are crucial for the compound's biological activities and chemical properties (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Catalytic Applications and Chemical Reactions
Sulfonamide derivatives serve as key intermediates in various chemical reactions, including cyclizations and catalytic processes. For example, the synthesis of tetrahydroisoquinolines involves sulfonamide intermediates, demonstrating their utility in constructing complex heterocyclic systems. Such processes are integral for developing pharmaceuticals and materials with specific functional properties (Bunce, Cain, & Cooper, 2012).
Anticancer and Antimicrobial Activities
Several studies have explored the biological activities of sulfonamide derivatives, revealing their potential as anticancer and antimicrobial agents. For instance, novel sulfonamide compounds have shown cytotoxic activity against various cancer cell lines, indicating their potential in cancer therapy (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015). Additionally, certain sulfonamide derivatives possess significant antiviral and antimycobacterial properties, suggesting their application in treating infectious diseases (Marvadi, Krishna, Sinegubova, Volobueva, Esaulkova, Muryleva, Tentler, Sriram, Zarubaev, & Kantevari, 2019).
Enzyme Inhibition and Molecular Interaction
The interaction of sulfonamide derivatives with enzymes, such as carbonic anhydrases, highlights their role in modulating biological pathways. These interactions can lead to therapeutic effects, including diuretic, anticonvulsant, and antiglaucoma activities. Understanding these molecular interactions is critical for designing drugs with specific targets and minimal side effects (Turkmen, Durgun, Yilmaztekin, Emul, Innocenti, Vullo, Scozzafava, & Supuran, 2005).
Future Directions
The future directions in the research of “5-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide” could involve the development of novel THIQ analogs with potent biological activity . Due to the broad range of applications of THIQ derivatives, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .
Properties
IUPAC Name |
5-chloro-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S3/c1-14-2-6-18(7-3-14)30(26,27)23-11-10-15-4-5-17(12-16(15)13-23)22-29(24,25)20-9-8-19(21)28-20/h2-9,12,22H,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRXNKTWTOYNGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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